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molecular formula C7H8ClN3O2 B1314039 3-Nitrobenzamidine hydrochloride CAS No. 56406-50-9

3-Nitrobenzamidine hydrochloride

Cat. No. B1314039
M. Wt: 201.61 g/mol
InChI Key: DKNQVJWYIUJWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07202243B2

Procedure details

7.22 g (135 mmol) of ammonium chloride are reacted analogously to example 1A with 135 mmol of trimethylaluminum (67.5 ml of 2 M solution in hexane) and 10 g (67.51 mmol) of 3-nitrobenzonitrile.
Quantity
7.22 g
Type
reactant
Reaction Step One
Quantity
67.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-:1].[NH4+:2].C[Al](C)C.[N+:7]([C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=1)[C:13]#[N:14])([O-:9])=[O:8]>>[ClH:1].[N+:7]([C:10]1[CH:11]=[C:12]([C:13](=[NH:2])[NH2:14])[CH:15]=[CH:16][CH:17]=1)([O-:9])=[O:8] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
7.22 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
67.5 mL
Type
reactant
Smiles
C[Al](C)C
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C#N)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
Cl.[N+](=O)([O-])C=1C=C(C=CC1)C(N)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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